L-Cysteine S-sulfate sodium salt sesquihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

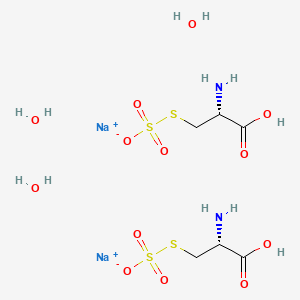

Disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate is a chemical compound with a complex structure that includes amino, hydroxy, oxo, sulfonate, and sulfanyl groups

準備方法

Synthetic Routes and Reaction Conditions

The preparation of L-Cysteine S-sulfate sodium salt sesquihydrate typically involves multi-step synthetic routes One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the desired functional groups

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process often includes steps such as purification, crystallization, and drying to obtain the final trihydrate form. The use of advanced analytical techniques ensures the consistency and purity of the product.

化学反応の分析

Types of Reactions

Disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

科学的研究の応用

Biochemical and Pharmacological Applications

1.1 NMDA Receptor Agonism

L-Cysteine S-sulfate has been identified as a potent agonist of the N-methyl-D-aspartate receptor (NMDA-R). This property is significant in neuropharmacology, where modulation of NMDA receptors is crucial for synaptic plasticity and memory function. Studies indicate that L-Cysteine S-sulfate exhibits depolarizing properties similar to glutamate, making it a candidate for further investigation in neurological disorders such as epilepsy and schizophrenia .

1.2 Antioxidant Properties

Research has demonstrated that L-Cysteine S-sulfate enhances intracellular antioxidant levels. It promotes the synthesis of superoxide dismutase and increases the total intracellular glutathione pool . This antioxidant response is beneficial in protecting cells from oxidative stress, making it a potential therapeutic agent in conditions characterized by oxidative damage.

Industrial Applications

2.1 Cell Culture and Bioprocessing

L-Cysteine S-sulfate sodium salt is utilized in the fed-batch cultivation of mammalian cells for the production of therapeutic proteins, including monoclonal antibodies. Its stability at neutral pH allows it to be used effectively in cell culture media, where it supports cell growth and viability while enhancing antibody production . The following table summarizes key findings from bioprocessing studies:

| Study | Cell Line | Application | Findings |

|---|---|---|---|

| Hecklau et al. (2016) | CHO-K1 GS | Fed-batch process | Enhanced cell viability and titer with SSC supplementation |

| PMC6650951 (2019) | CHO cells | Protein production | Increased specific productivity due to antioxidant properties |

Agricultural Applications

L-Cysteine S-sulfate has been investigated for its potential use in plant protection as an insecticide. Its role as a sulfur source can enhance plant growth and resistance to pests, making it valuable in agricultural biotechnology .

Case Studies

4.1 Molybdenum Cofactor Deficiency

Patients with Molybdenum cofactor deficiency excrete elevated levels of L-Cysteine S-sulfate, which correlates with severe neurological symptoms such as seizures and mental retardation . This condition highlights the importance of L-Cysteine S-sulfate in metabolic pathways involving sulfur compounds.

4.2 Therapeutic Proteins Production

In a study focusing on the production of monoclonal antibodies using CHO cells, the introduction of L-Cysteine S-sulfate into the culture medium resulted in improved cell density and prolonged viability compared to traditional methods without SSC supplementation . This case underscores its significance in biopharmaceutical manufacturing.

作用機序

The mechanism of action of L-Cysteine S-sulfate sodium salt sesquihydrate involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.

類似化合物との比較

Similar Compounds

Disodium phosphate: Similar in having disodium and phosphate groups but lacks the complex functional groups of the target compound.

Disodium tartrate: Contains disodium and tartrate groups, used as an emulsifier and pH control agent.

生物活性

L-Cysteine S-sulfate sodium salt sesquihydrate, also known as S-sulfocysteine, is a modified form of the amino acid cysteine. It has garnered attention for its potential biological activities, particularly in biopharmaceutical applications and cell culture processes. This article explores its biological activity, mechanisms of action, and relevant findings from research studies.

- Chemical Formula : C₃H₆NNaO₅S₂·1.5H₂O

- Molecular Weight : 250.23 g/mol

- CAS Number : 150465-29-5

L-Cysteine S-sulfate features a sulfonic acid group added to the thiol moiety of cysteine, which alters its reactivity and stability compared to traditional cysteine derivatives .

1. Cell Uptake and Metabolism

Research indicates that L-Cysteine S-sulfate is effectively taken up by cells, particularly in Chinese hamster ovary (CHO) cells used for biopharmaceutical production. A multi-omics study highlighted that SSC is metabolized to release cysteine and sulfur species within the cells, contributing to enhanced cellular functions such as antioxidant responses .

- Cysteine Homeostasis : The uptake of SSC promotes cysteine availability, which is crucial for synthesizing glutathione (GSH), an important antioxidant that protects cells from oxidative stress .

2. Antioxidant Properties

L-Cysteine S-sulfate has been shown to enhance the intracellular GSH pool and increase superoxide dismutase levels, thereby improving the antioxidant capacity of cells under stress conditions . This property is particularly beneficial in maintaining cell viability during prolonged culture periods.

Case Study: CHO Cell Cultures

A study conducted on CHO-K1 GS cells demonstrated that feeding SSC resulted in improved cell viability and higher product titers during fed-batch processes. The addition of SSC led to a significant increase in intracellular GSH levels and a reduction in protein fragmentation, which are critical factors for biopharmaceutical production efficiency .

| Parameter | Control (Cysteine) | SSC Treatment |

|---|---|---|

| Cell Viability (%) | 75 | 90 |

| Product Titer (g/L) | 5 | 7 |

| GSH Level (µM) | 50 | 120 |

Mechanistic Insights

The metabolism of SSC involves the formation of mixed disulfides with glutathione, which can be reduced back to cysteine by intracellular enzymes. This mechanism helps replenish intracellular cysteine pools, thereby supporting various metabolic pathways essential for cell growth and function .

Applications in Biopharmaceuticals

This compound serves as a valuable supplement in cell culture media due to its stability at neutral pH and reduced risk of contamination compared to unmodified cysteine. Its use can simplify the preparation processes in biopharmaceutical manufacturing while enhancing product quality and yield .

特性

IUPAC Name |

disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7NO5S2.2Na.3H2O/c2*4-2(3(5)6)1-10-11(7,8)9;;;;;/h2*2H,1,4H2,(H,5,6)(H,7,8,9);;;3*1H2/q;;2*+1;;;/p-2/t2*2-;;;;;/m00...../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMBORJRXATTAL-CBAPHJFVSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)[O-].C(C(C(=O)O)N)SS(=O)(=O)[O-].O.O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SS(=O)(=O)[O-].C([C@@H](C(=O)O)N)SS(=O)(=O)[O-].O.O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N2Na2O13S4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。